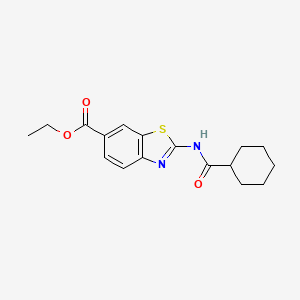

ethyl 2-cyclohexaneamido-1,3-benzothiazole-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ethyl 2-cyclohexaneamido-1,3-benzothiazole-6-carboxylate is a compound belonging to the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The benzothiazole moiety is a sulfur-containing heterocycle that has been extensively studied due to its unique properties and potential therapeutic benefits .

Mecanismo De Acción

Target of Action

Benzothiazole derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit a wide range of biological activities and medicinal applications . They are known to interact with various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

Benzothiazole derivatives are known to inhibit the aforementioned enzymes, thereby disrupting the normal functioning of the cell .

Biochemical Pathways

Given the wide range of enzymes that benzothiazole derivatives are known to inhibit, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

Given the wide range of biological activities exhibited by benzothiazole derivatives, it can be inferred that the compound could potentially have significant effects at the molecular and cellular levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(cyclohexylcarbonylamino)benzothiazole-6-carboxylate typically involves the condensation of 2-aminobenzenethiol with cyclohexylcarbonyl chloride, followed by esterification with ethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, may also be employed to minimize the environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

ethyl 2-cyclohexaneamido-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzothiazole derivatives.

Aplicaciones Científicas De Investigación

ethyl 2-cyclohexaneamido-1,3-benzothiazole-6-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of materials with specific properties, such as fluorescence or conductivity

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 2-aminobenzothiazole-6-carboxylate

- Ethyl benzothiazole-2-carboxylate

- 2-Amino-6-ethoxycarbonylbenzothiazole

Uniqueness

ethyl 2-cyclohexaneamido-1,3-benzothiazole-6-carboxylate is unique due to the presence of the cyclohexylcarbonylamino group, which imparts specific steric and electronic properties that can influence its reactivity and biological activity. This makes it distinct from other benzothiazole derivatives and potentially more effective in certain applications .

Actividad Biológica

Ethyl 2-cyclohexaneamido-1,3-benzothiazole-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge about its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound can be described by the following structural formula:

- Molecular Formula : C₁₃H₁₅N₃O₂S

- SMILES Notation : CCOC(=O)C1=CC2=C(C=C1)N=C(S2)N3C=CC=C3

This compound features a benzothiazole core, which is known for its diverse biological properties.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. A study evaluated various benzothiazole derivatives against a range of bacterial strains, demonstrating that certain modifications to the benzothiazole framework enhance antibacterial efficacy. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, the compound was found to activate the RIG-I pathway, which plays a crucial role in the innate immune response and may lead to enhanced anti-tumor activity by promoting immunogenic cell death .

The proposed mechanisms of action for this compound include:

- Inhibition of Cell Proliferation : The compound may inhibit key enzymes involved in cell cycle regulation.

- Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death in cancer cells.

- Immune Modulation : By activating pattern-recognition receptors like RIG-I, it enhances the immune response against tumors and pathogens .

Study 1: Antimicrobial Efficacy

In a focused study on various benzothiazole derivatives, this compound was tested against four bacterial strains: Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae. Results indicated that the compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL .

Study 2: Anticancer Activity

In a separate investigation involving murine colon carcinoma cells, treatment with this compound led to a significant reduction in cell viability. Flow cytometry analysis indicated increased Annexin V positivity, confirming the induction of apoptosis. The study highlighted that the compound also promoted calreticulin exposure on the surface of dying cells, a marker associated with immunogenic cell death .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| Ethyl 2-amino-benzothiazole-6-carboxylate | Moderate | Low | Enzyme inhibition |

| This compound | High | High | Apoptosis induction; immune modulation |

| Methyl 2-amino-benzothiazole-6-carboxylate | Low | Moderate | Cell cycle arrest |

This table illustrates that this compound demonstrates superior antimicrobial and anticancer activities compared to other derivatives.

Propiedades

IUPAC Name |

ethyl 2-(cyclohexanecarbonylamino)-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-2-22-16(21)12-8-9-13-14(10-12)23-17(18-13)19-15(20)11-6-4-3-5-7-11/h8-11H,2-7H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQCLBKIRKQBBOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.